molecular formula C14H14FNO B2656820 2-[(4-Fluorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 391649-86-8

2-[(4-Fluorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B2656820
CAS No.: 391649-86-8
M. Wt: 231.27
InChI Key: OKNFSCQEZGLFOU-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is an organic compound characterized by the presence of a fluorophenyl group attached to a methylidene moiety, which is further connected to a dimethyl-3-oxopentanenitrile structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile typically involves the reaction of 4-fluorobenzaldehyde with 4,4-dimethyl-3-oxopentanenitrile under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-[(4-Fluorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile involves its interaction with molecular targets and pathways within biological systems. The fluorophenyl group can enhance the compound’s binding affinity to specific receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N′-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N′-[(1E)-(4–Fluorophenyl)methylidene]adamantane-1-carbohydrazide

Uniqueness

2-[(4-Fluorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is unique due to its specific structural features, such as the combination of a fluorophenyl group with a dimethyl-3-oxopentanenitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-[(4-fluorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-14(2,3)13(17)11(9-16)8-10-4-6-12(15)7-5-10/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNFSCQEZGLFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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